molecular formula C4H2N4O4 B7901520 1,2,4,5-Tetrazine-3,6-dicarboxylic acid

1,2,4,5-Tetrazine-3,6-dicarboxylic acid

Cat. No. B7901520
M. Wt: 170.08 g/mol
InChI Key: AXOPFPWGMCWLBB-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine-3,6-dicarboxylic acid is a chemical compound with the molecular formula C4H2N4O4 . It has an average mass of 170.083 Da and a monoisotopic mass of 170.007599 Da .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrazine-3,6-dicarboxylic acid involves several steps. The first step involves the preparation of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. This is followed by the conversion of the disodium salt to dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. The final step involves the esterification of the dihydro acid to form the dimethyl ester .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrazine-3,6-dicarboxylic acid consists of a tetrazine ring, which is a six-membered ring with four nitrogen atoms and two carbon atoms. The 3 and 6 positions of the ring are substituted with carboxylic acid groups .


Chemical Reactions Analysis

1,2,4,5-Tetrazine-3,6-dicarboxylic acid can participate in various chemical reactions. For example, it can be used in the synthesis of N-substituted dibenzoazepine-pyridazine derivatives via Diels-Alder reaction of dibenzoazepines with tetrazines . It can also be incorporated into the chemically stable UiO-66 structure by a postsynthetic linker exchange reaction to create an optical sensor material for the detection of oxidative agents .


Physical And Chemical Properties Analysis

1,2,4,5-Tetrazine-3,6-dicarboxylic acid has a density of 1.9±0.1 g/cm3. It has a boiling point of 625.7±38.0 °C at 760 mmHg. The exact mass is 170.007599 and the molecular formula is C4H2N4O4 .

Scientific Research Applications

  • Synthesis of Esters and Amides : These compounds have been synthesized and characterized, but showed poor inhibitory activities against cancer cell lines (Zhang et al., 2009).

  • Characterization of Dialkyl Esters : A series of dialkyl esters of 1,2,4,5-tetrazine-3,6-dicarboxylic acid have been synthesized and characterized (Frebort et al., 2008).

  • Coordination Chemistry : These derivatives exhibit unique coordination chemistry, characterized by electron and charge transfer phenomena, and are used in supramolecular materials (Kaim, 2002).

  • Biochemical Properties : Investigated for antibacterial, antioxidant, and anticorrosion characteristics, particularly in sol-gel coatings on SS316L steel (Jaiswal et al., 2013).

  • Bioorthogonal Coupling Agents : Utilized in bioorthogonal coupling, intracellular small molecule imaging, and genetically targeted protein tagging, among other applications (Yang et al., 2012).

  • Optical Sensor for Oxidizing Gases : Used in the creation of an optical sensor material for the detection of oxidative agents such as nitrous gases (Nickerl et al., 2015).

  • Corrosion Inhibition : Demonstrated inhibition effect on the corrosion of mild steel in acidic media (Elkadi et al., 2000).

  • Chemical Biology Tools : Used in the synthesis of challenging substrates like asymmetrically disubstituted alkyltetrazines (Ros et al., 2020).

  • Energetic Materials : Investigated as potential components for energetic materials (Chavez et al., 2017).

  • Photo- and Electroactive Materials : Used in the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2021).

properties

IUPAC Name

1,2,4,5-tetrazine-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOPFPWGMCWLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrazine-3,6-dicarboxylic acid
Reactant of Route 2
1,2,4,5-Tetrazine-3,6-dicarboxylic acid
Reactant of Route 3
1,2,4,5-Tetrazine-3,6-dicarboxylic acid
Reactant of Route 4
1,2,4,5-Tetrazine-3,6-dicarboxylic acid
Reactant of Route 5
1,2,4,5-Tetrazine-3,6-dicarboxylic acid
Reactant of Route 6
1,2,4,5-Tetrazine-3,6-dicarboxylic acid

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